![molecular formula C11H4BrFN6S2 B11040751 3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040751.png)
3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiadiazole intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The thiadiazole and triazole rings can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Compared to other triazolothiadiazoles, 3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. Similar compounds include:
- 3-Bromo-5-methyl-1,2,4-thiadiazole
- 1-Bromo-4-fluoronaphthalene
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles .
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C11H4BrFN6S2 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H4BrFN6S2/c12-6-3-5(1-2-7(6)13)9-15-16-11-19(9)17-10(21-11)8-4-20-18-14-8/h1-4H |
InChI Key |
UGUISNFEFODDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C3N2N=C(S3)C4=CSN=N4)Br)F |
Origin of Product |
United States |
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